Ethyl 4-bromo-2-cyano-3-fluorobenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-3-fluorobenzoate is an organic compound with the molecular formula C10H6BrFNO2 It is a derivative of benzoic acid and contains bromine, cyano, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-3-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-3-fluorobenzoate using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal waste. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 4-azido-2-cyano-3-fluorobenzoate or ethyl 4-thio-2-cyano-3-fluorobenzoate.
Reduction: The major product is ethyl 4-bromo-2-amino-3-fluorobenzoate.
Oxidation: Products include ethyl 4-bromo-2-cyano-3-fluorobenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-3-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-cyano-3-fluorobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound’s fluorine atom enhances its stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-4-fluorobenzoate
- Ethyl 4-bromo-3-fluorobenzoate
- Ethyl 2-cyano-3-fluorobenzoate
Uniqueness
Ethyl 4-bromo-2-cyano-3-fluorobenzoate is unique due to the presence of both bromine and cyano groups on the aromatic ring, which imparts distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)9(12)7(6)5-13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNABLKGZOAGCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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